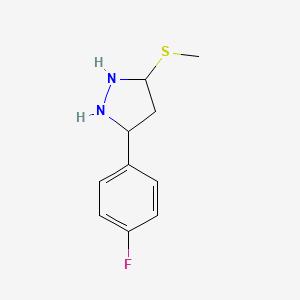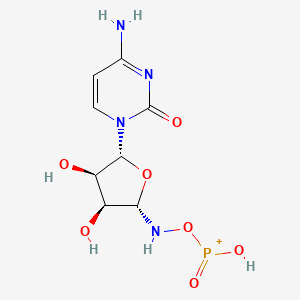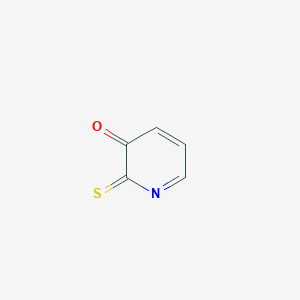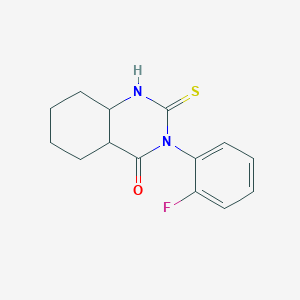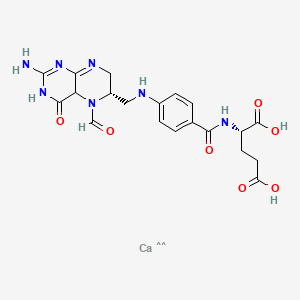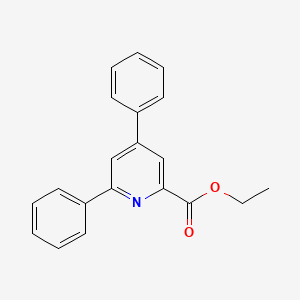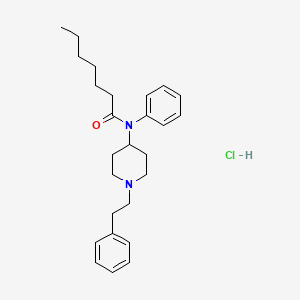
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide is a synthetic opioid analgesic. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound has gained attention due to its high potency and potential for abuse, similar to other fentanyl analogs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide typically involves the acylation of a common precursor, 4-ANPP (N-phenyl-1-(2-phenylethyl)piperidin-4-amine), with heptanoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and potency of the final product .
化学反应分析
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the phenyl ring, resulting in different reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .
科学研究应用
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic opioids and in forensic toxicology for the identification of novel psychoactive substances
作用机制
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability. The compound also affects the release of neurotransmitters like dopamine and serotonin, contributing to its analgesic and euphoric effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
Fentanyl: A widely used opioid analgesic.
Acetyl fentanyl: A potent synthetic opioid with similar effects.
Acryloylfentanyl: Another fentanyl analog with high potency.
Valerylfentanyl: A fentanyl analog with a similar structure
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide is unique due to its specific heptanoyl group, which differentiates it from other fentanyl analogs. This structural difference can affect its potency, pharmacokinetics, and interaction with opioid receptors .
属性
CAS 编号 |
2749326-85-8 |
|---|---|
分子式 |
C26H37ClN2O |
分子量 |
429.0 g/mol |
IUPAC 名称 |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]heptanamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O.ClH/c1-2-3-4-11-16-26(29)28(24-14-9-6-10-15-24)25-18-21-27(22-19-25)20-17-23-12-7-5-8-13-23;/h5-10,12-15,25H,2-4,11,16-22H2,1H3;1H |
InChI 键 |
GPBMPZKILCTIGL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


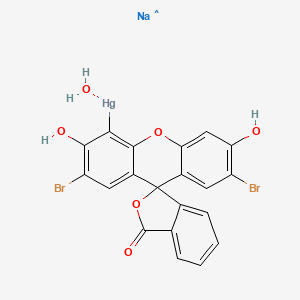
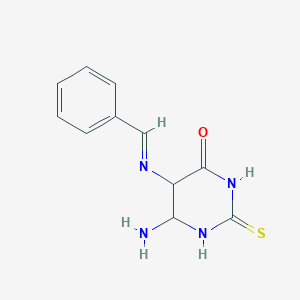
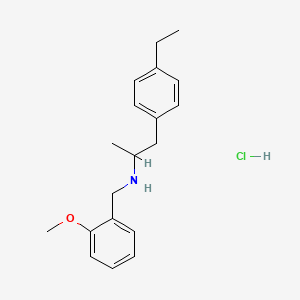
![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353042.png)
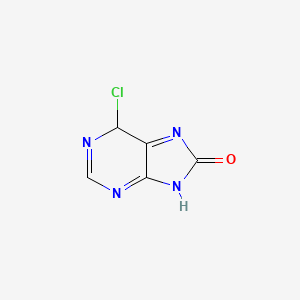
![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)
